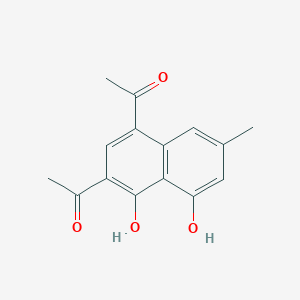
1,1'-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is a chemical compound with the molecular formula C15H14O4 It is a derivative of naphthalene, characterized by the presence of two hydroxy groups and two ethanone groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to various chemical reactions to introduce the desired functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced equipment and techniques to ensure efficient and cost-effective synthesis. The specific methods may vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone groups can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, where the hydroxy or ethanone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 1,1’-(4,6-Dihydroxy-5-methyl-1,3-phenylene)diethanone
- 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene
- 1,4-Naphthalenedione,5,8-dihydroxy-2-methyl-
Uniqueness
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and ethanone groups makes it a versatile compound for various applications.
特性
CAS番号 |
1791-38-4 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
1-(3-acetyl-4,5-dihydroxy-7-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C15H14O4/c1-7-4-12-10(8(2)16)6-11(9(3)17)15(19)14(12)13(18)5-7/h4-6,18-19H,1-3H3 |
InChIキー |
LMUCEZHMQJWKNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=C(C=C2C(=O)C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



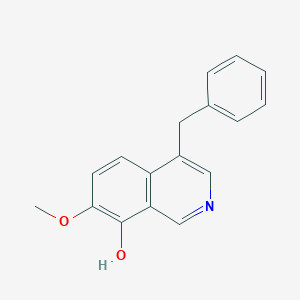
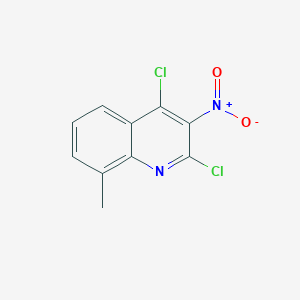

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
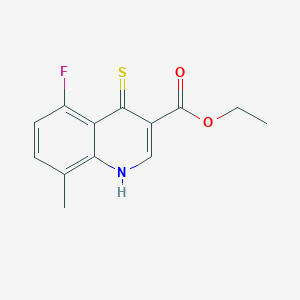
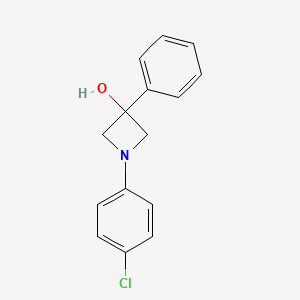
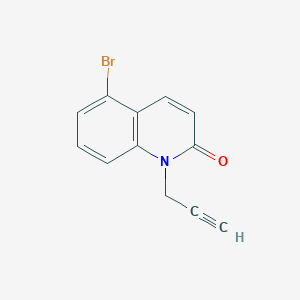
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)





